![molecular formula C10H13N3O B13073623 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073623.png)
2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyrazole with 2,3,6,7-tetramethyl-4H-pyran-4-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.
Scientific Research Applications
2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties allow it to act as a fluorescent probe, enabling the visualization of intracellular processes .
Comparison with Similar Compounds
2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another energetic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown potential as CDK2 inhibitors and possess significant antitumor activities.
The uniqueness of this compound lies in its combination of photophysical properties and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,6,7-tetramethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-5-7(3)12-13-8(4)6(2)10(14)11-9(5)13/h1-4H3,(H,11,14) |
InChI Key |
LJSSOFZOQPRGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)C)C)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


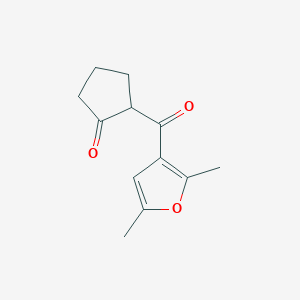
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
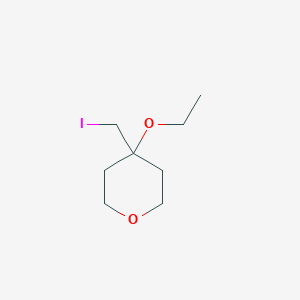
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
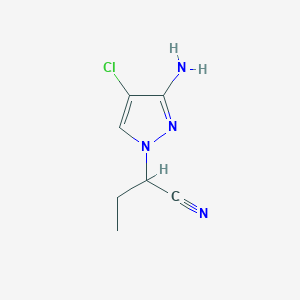

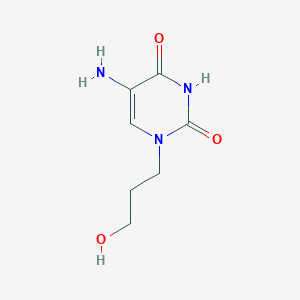
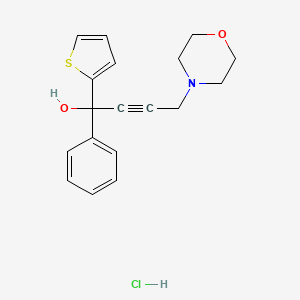
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
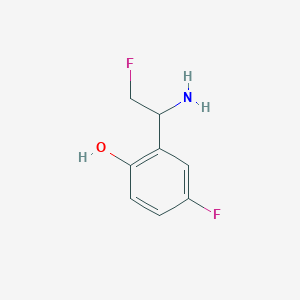
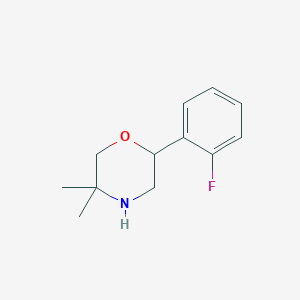
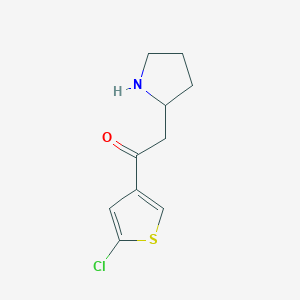
![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
